N-Phenoxycarbonyl-L-valine
Overview
Description
N-Phenoxycarbonyl-L-valine: is an amino acid derivative widely utilized in organic chemistry and biochemistry. It is primarily used as a protecting group for the amino group of L-valine during peptide synthesis . This compound is known for its stability and ease of removal, making it a valuable tool in the synthesis of complex peptides and proteins.
Mechanism of Action
Target of Action
N-Phenoxycarbonyl-L-valine, also known as (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid, is primarily used in peptide synthesis as a protecting group for the amino group of L-valine . The primary target of this compound is therefore the amino group of L-valine, a crucial amino acid involved in various biological processes.
Mode of Action
The compound acts by attaching itself to the amino group of L-valine, thereby protecting it from unwanted reactions during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents side reactions that could interfere with the desired sequence or structure of the peptide. Once the peptide synthesis is complete, the protecting group is removed using a base, typically piperidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenoxycarbonyl-L-valine can be synthesized through the reaction of L-valine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Phenoxycarbonyl-L-valine undergoes nucleophilic substitution reactions where the phenoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-valine and phenol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like piperidine or other amines are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Substitution Reactions: The major products are substituted valine derivatives.
Hydrolysis: The major products are L-valine and phenol.
Scientific Research Applications
Chemistry: N-Phenoxycarbonyl-L-valine is extensively used in peptide synthesis as a protecting group for the amino group of L-valine. This allows for the selective formation of peptide bonds without unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based therapeutics and as an intermediate in the production of various chemicals .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-L-valine: Another protecting group used in peptide synthesis, but it is less stable compared to N-Phenoxycarbonyl-L-valine.
N-Tert-Butoxycarbonyl-L-valine: Commonly used in peptide synthesis, but it requires harsher conditions for removal.
Uniqueness: this compound is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice in peptide synthesis .
Biological Activity
N-Phenoxycarbonyl-L-valine (NPC-Val) is a derivative of the amino acid valine, modified with a phenoxycarbonyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore the biological activity of NPC-Val, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 233.25 g/mol. The structure includes a valine backbone with a phenoxycarbonyl moiety, which enhances its stability and solubility compared to unmodified amino acids. The compound’s structural characteristics are essential for its biological activity, particularly in receptor binding and modulation.
PPARγ Activation
One significant area of research involves NPC-Val's interaction with peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a crucial regulator of adipocyte differentiation and glucose metabolism. Studies have shown that NPC-Val exhibits weak proadipogenic activity and can activate PPARγ, albeit less effectively than established agonists like rosiglitazone . This activation is linked to increased insulin-stimulated glucose uptake in adipocytes, suggesting potential applications in metabolic disorders such as type 2 diabetes.
RORγ Inverse Agonism
Another critical mechanism is NPC-Val's role as a RORγ inverse agonist. RORγ is involved in the regulation of immune responses, particularly in autoimmune disorders like psoriasis. The compound AUR101, which contains NPC-Val, has been evaluated in clinical trials for its efficacy in treating moderate-to-severe plaque psoriasis by modulating IL-17 signaling pathways . This highlights NPC-Val's potential in anti-inflammatory therapies.
Case Studies and Clinical Trials
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PPARγ Activation Study
In a study assessing various N-substituted valine derivatives, NPC-Val was found to increase PPARγ activity approximately 2.8-fold compared to controls . This suggests its potential as a lead compound for developing more potent PPARγ agonists. -
AUR101 Phase II Trial
AUR101, which incorporates NPC-Val, underwent a Phase II clinical trial for psoriasis treatment. Results indicated that AUR101 effectively modulated inflammatory markers and showed acceptable safety profiles during initial human studies . This trial underscores the therapeutic relevance of NPC-Val derivatives in managing autoimmune conditions.
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of NPC-Val compared to other compounds:
Synthesis and Derivative Development
Research into the synthesis of NPC-Val has focused on optimizing yields and enhancing its properties for further biological evaluation. Methods such as two-phase reactions have been developed to facilitate the production of N-phenoxycarbonyl amino acids, including NPC-Val . These advancements are crucial for expanding the library of derivatives that can be tested for various biological activities.
Properties
IUPAC Name |
(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMEAOTIUMIBJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431202 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126147-70-4 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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